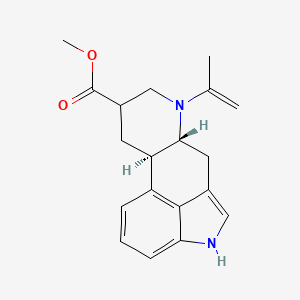
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is a chemical compound belonging to the ergoline family. This compound is known for its structural complexity and is a metabolite of cabergoline, a dopamine D2-receptor agonist . It has significant applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- involves multiple steps. One common method includes the alkylation of ergoline derivatives with propenyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease and hyperprolactinemia.
Mechanism of Action
The mechanism of action of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- primarily involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the modulation of neurotransmitter release and various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: A dopamine D2-receptor agonist with similar structural features.
Bromocriptine: Another ergoline derivative with dopamine agonist properties.
Pergolide: Used in the treatment of Parkinson’s disease and has a similar mechanism of action.
Uniqueness
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is unique due to its specific propenyl substitution, which imparts distinct pharmacological properties compared to other ergoline derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl (6aR,10aR)-7-prop-1-en-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-11(2)21-10-13(19(22)23-3)7-15-14-5-4-6-16-18(14)12(9-20-16)8-17(15)21/h4-6,9,13,15,17,20H,1,7-8,10H2,2-3H3/t13?,15-,17-/m1/s1 |
InChI Key |
FVCJBAZOSCOEGJ-RJPUVWTNSA-N |
Isomeric SMILES |
CC(=C)N1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Canonical SMILES |
CC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
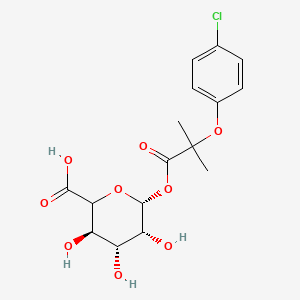
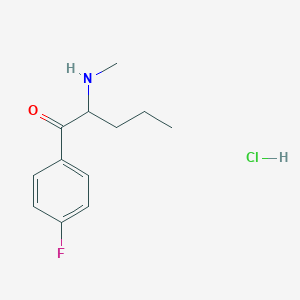

![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
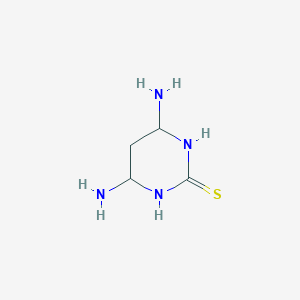
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)
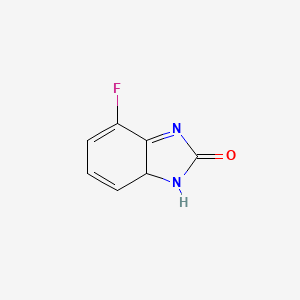
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)
